2,2'-biphenyldiyl bis(2-methoxybenzoate)

Description

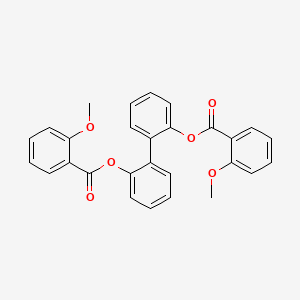

2,2'-Biphenyldiyl bis(2-methoxybenzoate) (C₂₈H₂₂O₆; molecular weight: 454.48 g/mol) is a biphenyl-based ester compound featuring two 2-methoxybenzoate groups symmetrically attached to a central biphenyl scaffold . Its structure combines aromatic rigidity with ester functional groups, which may influence its physicochemical properties, such as volatility, solubility, and stability.

Properties

IUPAC Name |

[2-[2-(2-methoxybenzoyl)oxyphenyl]phenyl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O6/c1-31-23-15-7-5-13-21(23)27(29)33-25-17-9-3-11-19(25)20-12-4-10-18-26(20)34-28(30)22-14-6-8-16-24(22)32-2/h3-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYVDDMEDLSGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally or functionally related molecules:

3-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (C₁₈H₁₅F₃N₂O₃)

- Structural Differences :

- Backbone : The target compound has a biphenyl core, while the comparator features an oxazole ring fused with a carboxamide group.

- Functional Groups : The former contains two ester linkages, whereas the latter includes a trifluoromethyl (-CF₃) group and a carboxamide (-CONH-) moiety.

- Molecular Weight : The biphenyldiyl ester (454.48 g/mol) is significantly heavier than the carboxamide (364.32 g/mol), likely influencing solubility and diffusion properties .

Methyl 2-Methoxybenzoate (Simpler Ester Analog)

- Structural Similarity : Shares the 2-methoxybenzoate group but lacks the biphenyl backbone.

- Volatility and Emission Behavior : A 2022 study found methyl 2-methoxybenzoate exhibited unpredictable emission rates over time (R² < 0.9), unlike most esters tested . This suggests that the biphenyldiyl bis-ester’s extended aromatic system may enhance emission predictability due to reduced volatility.

Organophosphonates (e.g., 1,1'-(2,2'-Biphenyldiyl)bis(methylphosphonic Acid))

- Functional Group Contrast: Organophosphonates contain phosphonic acid (-PO₃H₂) groups instead of esters.

- Applications : Phosphonates are typically used as chelators or corrosion inhibitors, whereas biphenyldiyl esters may prioritize stability or serve as intermediates in polymer synthesis .

Research Findings and Key Insights

- Volatility Trends : The biphenyldiyl bis-ester’s bulkier structure may reduce volatility compared to smaller esters like methyl 2-methoxybenzoate, aligning with the general correlation between molecular weight and emission predictability observed in prior studies .

- Functional Group Impact : The ester groups in the target compound likely enhance hydrolytic stability compared to carboxamides, which are prone to enzymatic or acidic degradation.

Data Table: Comparative Analysis of Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.